N-((1-phenyl-1H-tetrazol-5-yl)methyl)methanesulfonamide
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Overview
Description
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. Tetrazoles are known for their diverse biological applications and are often used as bioisosteres of carboxylic acids due to their similar pKa values
Preparation Methods
The synthesis of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE can be approached through various synthetic routes. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes such as proteases, which play a role in various diseases. The tetrazole ring is crucial for binding to the active site of the enzyme, while the methanesulfonamide group enhances the compound’s stability and solubility .
Comparison with Similar Compounds
N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Similar in structure but lacks the methanesulfonamide group, making it less soluble in water.
1-Phenyl-1H-tetrazole-5-thiol: Contains a thiol group instead of a methanesulfonamide group, which affects its reactivity and biological activity.
The uniqueness of N-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)METHYL]METHANESULFONAMIDE lies in its combination of the tetrazole ring and the methanesulfonamide group, which provides a balance of stability, solubility, and biological activity.
Properties
Molecular Formula |
C9H11N5O2S |
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Molecular Weight |
253.28 g/mol |
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C9H11N5O2S/c1-17(15,16)10-7-9-11-12-13-14(9)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
InChI Key |
DJLGUTYBEYSHJX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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